molecular formula C17H14ClN3OS B13377969 6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone

6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone

Cat. No.: B13377969
M. Wt: 343.8 g/mol
InChI Key: FJCCDOUUFJCAIZ-UHFFFAOYSA-N
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Description

6-Amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a sulfur-containing 4-chlorobenzyl substituent at position 2, a phenyl group at position 5, and an amino group at position 4. Pyrimidinones are heterocyclic compounds with diverse biological activities, including kinase inhibition, antibacterial, and antitumor effects .

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

4-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H14ClN3OS/c18-13-8-6-11(7-9-13)10-23-17-20-15(19)14(16(22)21-17)12-4-2-1-3-5-12/h1-9H,10H2,(H3,19,20,21,22)

InChI Key

FJCCDOUUFJCAIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and benzaldehyde derivatives.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, often using thiourea or a similar reagent.

    Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include acidic or basic catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve inhibition or activation of these targets, leading to the desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SAR Insights :

  • Electron-Withdrawing Groups: The 4-chlorobenzyl group in the target compound may improve stability and binding affinity compared to non-halogenated analogs (e.g., benzylsulfanyl derivatives) .
  • Nitro and Propargyl Groups : Derivatives with nitro () or propargyl substituents exhibit distinct reactivity, often leveraged in crystallographic studies rather than therapeutic applications .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Predicted Solubility (LogP) Stability Notes
6-Amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone 369.87 ~2.8 (moderate lipophilicity) Stable under ambient conditions; halogen enhances crystallinity
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one 275.34 ~2.1 Prone to oxidation at sulfur moiety
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone 252.25 ~1.5 Sensitive to light due to nitro group

Key Observations :

  • Propargyl and nitro-substituted derivatives exhibit lower stability, limiting their therapeutic utility .

Biological Activity

6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by a unique structure that includes an amino group, a chlorobenzyl moiety, and a pyrimidinone core. Its potential therapeutic applications make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C17H14ClN3OS
  • CAS Number : 723743-66-6
  • Molecular Weight : 345.82 g/mol

The compound's structure allows for various interactions with biological targets, which can influence its pharmacological properties.

The biological activity of 6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone primarily involves its ability to interact with specific enzymes and receptors. It is believed to inhibit certain enzyme activities by binding to active sites or allosteric sites, thus preventing substrate binding or catalysis. This mechanism is crucial for its potential use in therapeutic applications.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study indicated that derivatives of similar structures demonstrated activity against various fungal strains, including Candida albicans and Candida parapsilosis. The presence of electronegative substituents like chlorine enhances the antifungal activity by increasing lipophilicity, which is essential for effective membrane penetration and target interaction.

Pharmacokinetic Properties

The pharmacokinetic profile of 6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone has been evaluated in terms of absorption, distribution, metabolism, and excretion (ADME). The compound shows favorable ADME characteristics, suggesting good bioavailability and potential for oral administration.

Parameter Value
Log P>3.0
SolubilityModerate
Bioavailability>10%

These properties indicate that the compound could be developed further as a therapeutic agent.

Synthesis and Characterization

The synthesis of 6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone typically involves multi-step reactions starting from easily available precursors. The synthetic route often includes the reaction of chlorobenzyl derivatives with thiourea followed by cyclization to form the pyrimidinone core.

Antifungal Studies

In vitro studies have demonstrated that compounds similar to 6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone exhibit potent antifungal activity. For instance, compounds designed with similar structural motifs showed minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole, indicating their potential as effective antifungal treatments.

Enzyme Inhibition Studies

Further investigations have focused on the compound's role as an inhibitor of specific enzymes involved in fungal biosynthesis pathways. Molecular docking studies have revealed that the compound can effectively bind to the active sites of target enzymes such as CYP51, which is crucial in ergosterol biosynthesis in fungi.

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